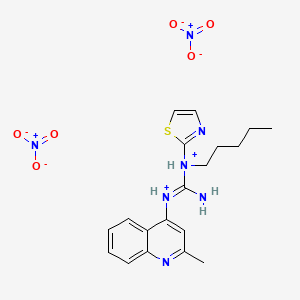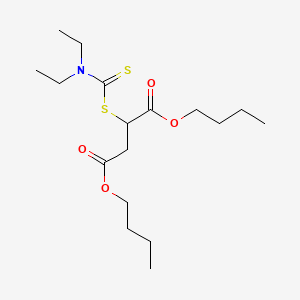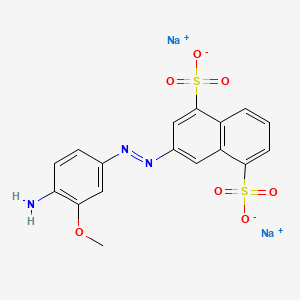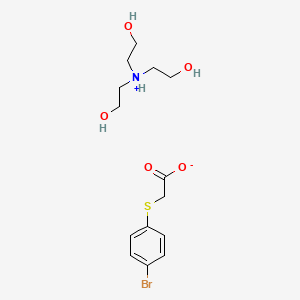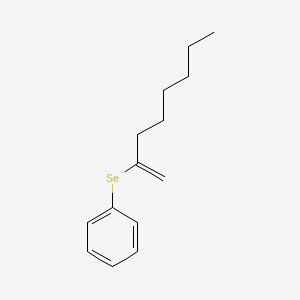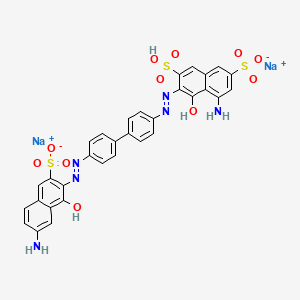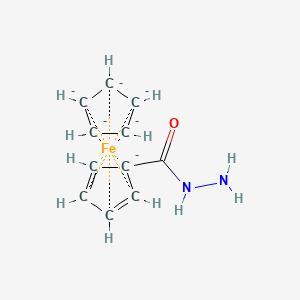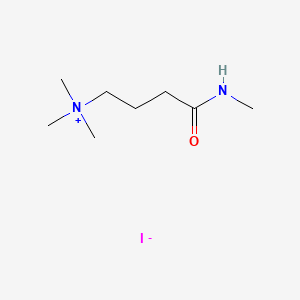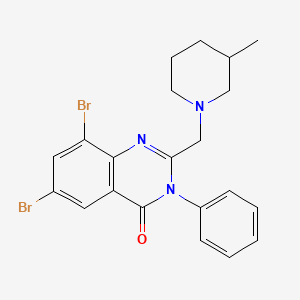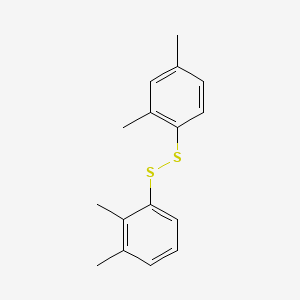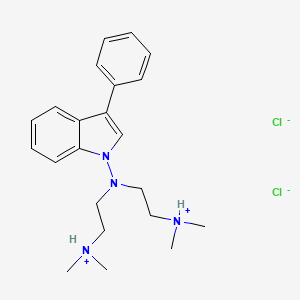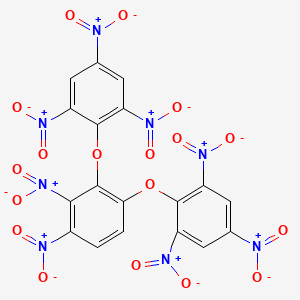
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt is a complex organic compound. It is a derivative of naphthalenesulfonic acid and is characterized by the presence of multiple functional groups, including amino, sulfo, and azo groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt involves multiple steps The process typically begins with the sulfonation of naphthalene to produce naphthalenesulfonic acid The azo group is introduced via a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which then reacts with another aromatic compound to form the azo linkage
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the reaction rates and minimize by-products. The final product is purified using techniques such as crystallization, filtration, and drying.
化学反応の分析
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids and quinones, while reduction can produce aromatic amines.
科学的研究の応用
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and facilitates binding to proteins and other biomolecules. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity.
類似化合物との比較
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene with different substitution patterns.
2-Naphthol: A hydroxyl derivative of naphthalene with similar reactivity.
Azo dyes: A class of compounds with similar azo linkages but different substituents.
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its dipotassium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
67875-06-3 |
|---|---|
分子式 |
C23H15ClK2N4O8S2 |
分子量 |
653.2 g/mol |
IUPAC名 |
dipotassium;6-amino-5-[[5-[(3-chlorobenzoyl)amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H17ClN4O8S2.2K/c24-14-3-1-2-13(8-14)23(30)26-15-5-7-20(38(34,35)36)18(10-15)27-28-22-17(25)6-4-12-9-16(37(31,32)33)11-19(29)21(12)22;;/h1-11,29H,25H2,(H,26,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChIキー |
VEKGKFKUKJZBHO-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


